2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with benzyl, imino, and ethanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of Benzyl and Imino Groups: The benzyl group is introduced through a benzylation reaction, while the imino group is formed via an imination reaction.
Addition of Ethanol Group: The final step involves the addition of the ethanol group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted pyrrolo[2,3-d]pyrimidines with various functional groups.
Scientific Research Applications
2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylethanamine
- 2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-propanol
Uniqueness
2-(7-Benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol group, in particular, allows for unique interactions and reactivity compared to similar compounds with different alkyl groups.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
2-(7-benzyl-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl)ethanol |
InChI |
InChI=1S/C17H20N4O/c1-12-13(2)21(10-14-6-4-3-5-7-14)17-15(12)16(18)20(8-9-22)11-19-17/h3-7,11,18,22H,8-10H2,1-2H3 |
InChI Key |
WSPXSBMNJQFEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CCO)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.